2-Chloro-3-nitrothiophene (CAS 5330-98-3) is a highly activated, low-molecular-weight (163.58 g/mol) heterocyclic building block essential for pharmaceutical and agrochemical manufacturing. Characterized by the synergistic placement of a chlorine atom and a strongly electron-withdrawing nitro group on a thiophene core, this compound is engineered for high-efficiency Nucleophilic Aromatic Substitution (SNAr). It exhibits excellent ambient storage stability and serves as a reliable, scalable precursor for synthesizing 2-substituted-3-nitrothiophenes, offering a streamlined, metal-free pathway to complex thieno-fused architectures [1].
Substituting 2-chloro-3-nitrothiophene with generic analogs severely compromises synthetic efficiency and process economics. Using 2-chlorothiophene fails entirely in metal-free SNAr workflows, as the absence of the 3-nitro group leaves the C2-chlorine practically inert to nucleophilic attack [1]. Conversely, attempting to use 3-nitrothiophene requires complex, transition-metal-catalyzed C-H functionalization that suffers from poor regioselectivity between the C2 and C5 positions, leading to costly isomeric mixtures. While 2-bromo-3-nitrothiophene is often assumed to be a superior leaving group, in SNAr mechanisms, the higher electronegativity of chlorine better stabilizes the rate-determining Meisenheimer complex, making the chloro-analog kinetically competitive while offering significantly better atom economy and lower procurement costs per mole [2].
The presence of the 3-nitro group fundamentally alters the reactivity of the thiophene ring. While unactivated 2-chlorothiophene is inert to amines and alkoxides under mild conditions, 2-chloro-3-nitrothiophene undergoes rapid, metal-free SNAr at 20-60 °C. This activation eliminates the need for palladium or copper catalysts in C-N and C-O bond-forming steps [1].
| Evidence Dimension | SNAr reactivity with standard amines (e.g., piperidine, morpholine) |
| Target Compound Data | Quantitative conversion at 20-60 °C (Metal-free) |
| Comparator Or Baseline | 2-Chlorothiophene: No reaction under identical conditions |
| Quantified Difference | Complete elimination of transition metal catalysts required for C-N/C-O coupling |
| Conditions | Standard SNAr conditions (e.g., DMF or alcoholic solvents, mild heating) |
Allows buyers to bypass expensive transition-metal catalysts and avoid heavy metal remediation in downstream pharmaceutical intermediates.
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The higher electronegativity of chlorine (3.16) compared to bromine (2.96) provides superior inductive stabilization of the anionic transition state. Consequently, 2-chloro-3-nitrothiophene maintains rapid reaction kinetics comparable to or exceeding 2-bromo-3-nitrothiophene, while its lower molecular weight (163.58 vs 208.03 g/mol) yields a 21.3% improvement in atom economy[1].
| Evidence Dimension | Molecular weight and Meisenheimer complex stabilization |
| Target Compound Data | MW: 163.58 g/mol, Cl electronegativity: 3.16 |
| Comparator Or Baseline | 2-Bromo-3-nitrothiophene (MW: 208.03 g/mol, Br electronegativity: 2.96) |
| Quantified Difference | 21.3% higher atom economy with equivalent or superior Meisenheimer complex stabilization |
| Conditions | Industrial scale procurement and mass-based yield calculations |
Reduces mass-based procurement costs and improves the E-factor of industrial syntheses without sacrificing reaction speed.
Direct functionalization of unhalogenated 3-nitrothiophene often yields a mixture of C2 and C5 substituted isomers, requiring extensive chromatographic separation. 2-Chloro-3-nitrothiophene acts as a regiochemically locked precursor, directing nucleophiles exclusively to the C2 position via displacement of the chloride ion, ensuring >99% regioselectivity in crude reaction mixtures[1].
| Evidence Dimension | Regioselectivity of C2 functionalization |
| Target Compound Data | >99% C2-specific substitution via SNAr |
| Comparator Or Baseline | 3-Nitrothiophene: Mixed C2/C5 functionalization via direct C-H activation |
| Quantified Difference | Near-total elimination of off-target positional isomers |
| Conditions | Nucleophilic attack or cross-coupling workflows |
Eliminates the need for costly and solvent-intensive chromatographic separations, ensuring reproducible purity profiles for scale-up.
Leveraging its high SNAr reactivity, this compound is the optimal choice for synthesizing thienopyridines and thienoazepines. It reacts cleanly with primary amines, setting up the core structure for subsequent nitro reduction and cyclization without the need for palladium catalysis [1].
The precise C2-amino-C3-nitro substitution pattern generated from this precursor is a critical intermediate for glycogen synthase kinase 3 (GSK3) and c-Jun N-terminal kinase (JNK) inhibitors. The absolute regiocontrol ensures high-purity API generation [2].
Due to its excellent atom economy and clean substitution profile, 2-chloro-3-nitrothiophene is utilized in the scalable synthesis of bis-sulfonamide SHIP1 activators, where the thiophene core must be efficiently coupled with complex amines without oxidative degradation [3].
Irritant